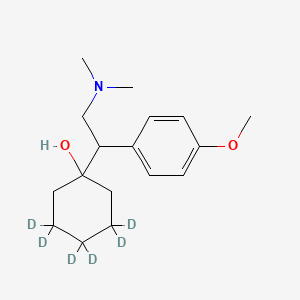

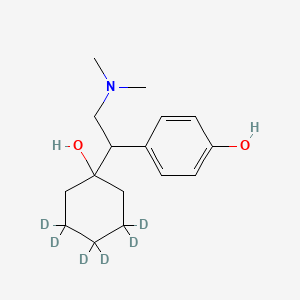

Desmethylcarfentanil sodium salt

カタログ番号 B1147643

CAS番号:

98598-82-4

分子量: 402.46

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

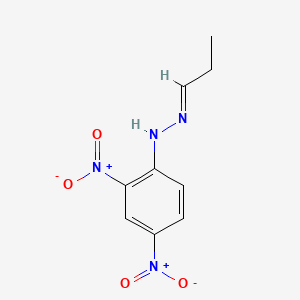

Analogs and Structural Studies

- Structural Analysis and Binding Modeling: Desmethylcarfentanil has been identified as a structural analog of carfentanil, a potent synthetic opioid. Studies have analyzed unknown compounds structurally similar to carfentanil, identifying desmethylcarfentanil amide and acid as potential new psychoactive substances. µ-Opioid receptor binding modeling determined that the binding poses of these analogs were nearly identical to that of carfentanil, suggesting similar toxic effects and potencies (Borden et al., 2023).

Pharmacokinetics and Metabolism

- Metabolic Pathways in Humans: Research into the metabolism of ultra-potent opioids like carfentanil, which is closely related to desmethylcarfentanil, has revealed N-dealkylation and monohydroxylation of the piperidine ring as dominant metabolic pathways. This study in human liver microsomes and hepatocytes identifies twelve metabolites, providing insight into the drug's metabolic clearance and intrinsic clearance, which could contribute to its acute toxicity in humans (Feasel et al., 2016).

Environmental Impact and Degradation

- Oxidative Degradation in Water: A study focusing on the oxidative degradation of fentanyl compounds, which include desmethylcarfentanil, revealed that sodium bromate mixed systems can effectively degrade these compounds in water. The study explored factors influencing the oxidation reaction, like the molar ratio of reagents and pH levels. This research is crucial for understanding the environmental impact and potential remediation of fentanyl compound residues (Xu et al., 2015).

Applications in Anesthesia and Analgesia

- Remifentanil and Sufentanil Studies: While not directly studying desmethylcarfentanil, research on related compounds like remifentanil and sufentanil provides insights into potential clinical applications of opioid analogs. These studies examine aspects like the antiarrhythmic effects of remifentanil in dogs, the use of sufentanil in postoperative analgesia, and the combination of remifentanil with intrathecal morphine for pain control in cardiac surgery (Luna-Ortiz et al., 2009; Yufang, 2011; Zarate et al., 2000).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desmethylcarfentanil sodium salt involves the reduction of Carfentanil to Desmethylcarfentanil followed by the formation of the sodium salt.", "Starting Materials": [ "Carfentanil", "Sodium borohydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Carfentanil in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid dropwise until the pH is acidic.", "Step 4: Extract the product with dichloromethane and dry over magnesium sulfate.", "Step 5: Dissolve the product in water and add sodium hydroxide until the pH is basic.", "Step 6: Filter the solution and evaporate the solvent to obtain Desmethylcarfentanil.", "Step 7: Dissolve Desmethylcarfentanil in water and add sodium hydroxide until the pH is basic.", "Step 8: Filter the solution and evaporate the solvent to obtain Desmethylcarfentanil sodium salt." ] } | |

CAS番号 |

98598-82-4 |

分子式 |

C23H27N2NaO3 |

分子量 |

402.46 |

純度 |

>98% |

同義語 |

Sodium 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

D,L-O-Desmethyl Venlafaxine-d6

1020719-35-0

Diphenhydramine-d6 Hydrochloride

1189986-72-8

(R)-4-(1-aminoethyl)phenol

134855-89-3

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)